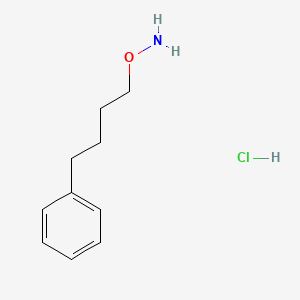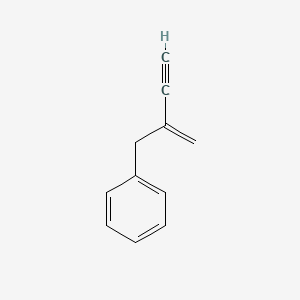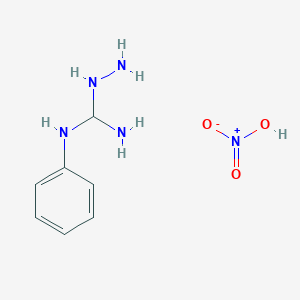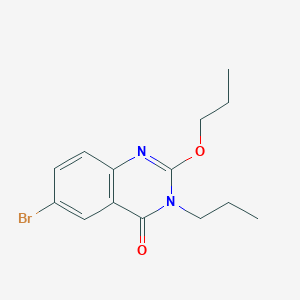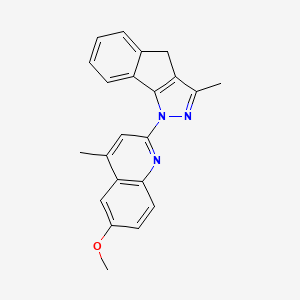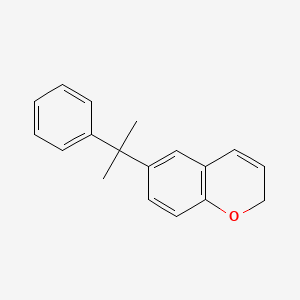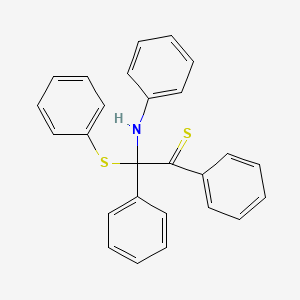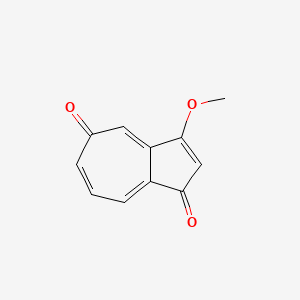
3-Methoxyazulene-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyazulene-1,5-dione is an organic compound characterized by its azulene core structure, which is a bicyclic hydrocarbon consisting of fused five- and seven-membered rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyazulene-1,5-dione typically involves the following steps:
Starting Materials: The synthesis often begins with azulene or its derivatives.
Methoxylation: Introduction of the methoxy group (-OCH₃) is achieved through reactions with methanol or other methoxylating agents under acidic or basic conditions.
Oxidation: The formation of the 1,5-dione structure involves oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing catalysts and controlled reaction environments to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex dione structures.
Reduction: Reduction reactions can convert the dione groups into hydroxyl groups, leading to the formation of diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products:
Oxidation: Higher-order diones.
Reduction: Diols.
Substitution: Various substituted azulene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxyazulene-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Methoxyazulene-1,5-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Azulene: The parent hydrocarbon structure, lacking the methoxy and dione functionalities.
1,4-Dimethoxyazulene: A derivative with methoxy groups at different positions.
Azulene-1,5-dione: Lacks the methoxy group but shares the dione structure.
Uniqueness: 3-Methoxyazulene-1,5-dione is unique due to the presence of both the methoxy group and the 1,5-dione structure, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Eigenschaften
CAS-Nummer |
161467-12-5 |
|---|---|
Molekularformel |
C11H8O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
3-methoxyazulene-1,5-dione |
InChI |
InChI=1S/C11H8O3/c1-14-11-6-10(13)8-4-2-3-7(12)5-9(8)11/h2-6H,1H3 |
InChI-Schlüssel |
GYXWRQCCEZDSSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2=CC=CC(=O)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


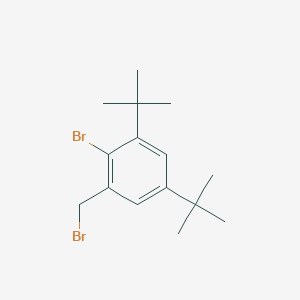
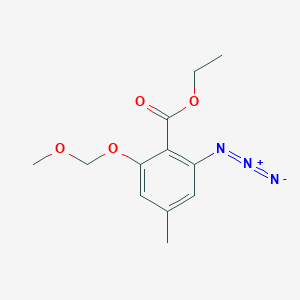
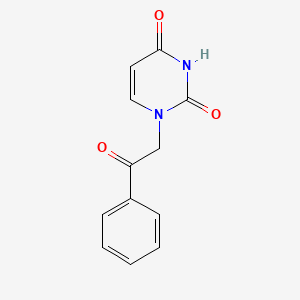
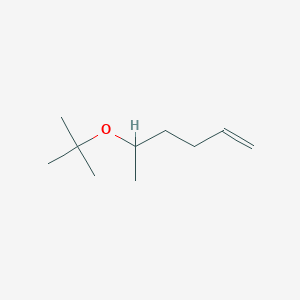
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
